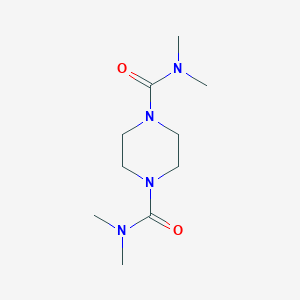

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide is an organic compound with the molecular formula C10H20N4O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two carboxamide groups and four methyl groups attached to the nitrogen atoms of the piperazine ring

準備方法

The synthesis of 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide typically involves the reaction of piperazine with methyl isocyanate under controlled conditions. The reaction proceeds as follows:

-

Synthetic Route

Step 1: Piperazine is reacted with methyl isocyanate in an inert solvent such as dichloromethane.

Step 2: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Step 3: The product is then isolated by filtration and purified using recrystallization techniques.

-

Industrial Production

- In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.

-

Reduction

- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride. This reaction primarily affects the carboxamide groups, converting them into amine groups.

-

Substitution

- The compound can undergo nucleophilic substitution reactions, where the carboxamide groups are replaced by other functional groups such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.

-

Major Products

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学的研究の応用

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide has several scientific research applications:

-

Chemistry

- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.

-

Biology

- In biological research, the compound is studied for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug development.

-

Medicine

- The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its activity against various diseases, including cancer and infectious diseases.

-

Industry

- In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in materials science.

作用機序

The mechanism of action of 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

類似化合物との比較

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide can be compared with other similar compounds, such as:

-

N,N,N’,N’-Tetramethylpiperazine-1,4-dicarboxamide

- This compound has a similar structure but lacks the additional methyl groups on the nitrogen atoms. It may exhibit different reactivity and biological activity due to the absence of these groups.

-

N,N,N’,N’-Tetramethyl-1,4-phenylenediamine

- This compound contains a phenyl ring instead of a piperazine ring. The presence of the aromatic ring can significantly alter its chemical and biological properties.

-

N,N,N’,N’-Tetramethyl-1,4-benzenediamine

- Similar to the previous compound, this one also contains an aromatic ring. It is used in different applications, such as in the synthesis of dyes and polymers.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with biological targets.

生物活性

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide (commonly referred to as tetramethylpiperazine dicarboxamide) is a synthetic organic compound with the molecular formula C10H20N4O2. This compound is a derivative of piperazine and has garnered interest in various fields due to its potential biological activities.

The compound has a molecular weight of 228.291 g/mol and exhibits a non-polymeric structure. Its chemical properties include:

- Isomeric SMILES: CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C

- InChIKey: IQHALCWAYMQEQI-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of tetramethylpiperazine dicarboxamide has revealed several potential applications, particularly in pharmacology and materials science.

1. Antimicrobial Activity

Studies have indicated that derivatives of piperazine, including tetramethylpiperazine dicarboxamide, exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

2. Inhibition of Acetylcholinesterase

Tetramethylpiperazine dicarboxamide has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound binds effectively at both the peripheral anionic site and the catalytic site of AChE .

3. Flame Retardant Properties

The compound has been incorporated into flame retardant formulations due to its ability to enhance the thermal stability of polymers. The addition of tetramethylpiperazine dicarboxamide has been shown to improve the flame resistance of various substrates by acting as a synergistic agent in flame-retarding systems .

Table 1: Summary of Biological Activities

Case Study: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) demonstrated that various piperazine derivatives, including tetramethylpiperazine dicarboxamide, showed promising results in inhibiting AChE activity. The research utilized virtual screening methods to evaluate binding affinities and interactions at the active sites of the enzyme. The findings indicated that structural modifications could lead to enhanced inhibitory effects, suggesting a pathway for developing new therapeutic agents for neurodegenerative diseases .

特性

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-11(2)9(15)13-5-7-14(8-6-13)10(16)12(3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHALCWAYMQEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the structural modification in N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide compared to its parent piperazine in terms of larvicidal activity?

A1: While the research primarily focuses on the larvicidal activity of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide, it directly compares its efficacy to its parent compound, piperazine []. This comparison highlights the impact of the 1,4-dicarboxamide substitution on the molecule's ability to effectively target and disrupt the development of mosquito larvae. The study found that the addition of the 1,4-dicarboxamide group significantly enhances the larvicidal activity compared to the parent piperazine molecule [].

Q2: What are the observed effects of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide on the histological structure of mosquito larvae?

A2: The research observed significant damage to the histological structure of the midgut in third instar larvae of Aedes caspius and Culex pipiens exposed to N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide []. The observed damage included cell destruction, vacuolization of epithelial cells, and cell dispersal within the midgut []. These findings suggest that the compound disrupts the normal cellular structure and function of the mosquito larvae's digestive system, ultimately leading to their death.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。